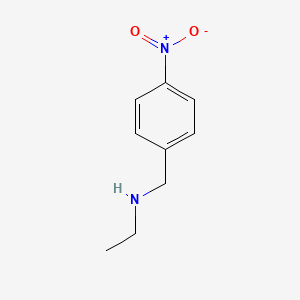
N-(4-nitrobenzyl)ethanamine
描述
N-(4-nitrobenzyl)ethanamine: is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Benzylamine: One common method involves the nitration of benzylamine. Benzylamine is reacted with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position, forming N-(4-nitrobenzyl)amine.
Reductive Amination: Another method involves the reductive amination of 4-nitrobenzaldehyde with ethanamine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production methods for N-(4-nitrobenzyl)ethanamine often involve large-scale nitration and reductive amination processes, optimized for high yield and purity. These methods may use continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions:
Reduction: The nitro group in N-(4-nitrobenzyl)ethanamine can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, sulfuric acid for sulfonation.
Major Products:
Reduction: N-(4-aminobenzyl)ethanamine.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学研究应用
Chemistry:
Intermediate in Synthesis: N-(4-nitrobenzyl)ethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of nitrobenzyl derivatives on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-nitrobenzyl)ethanamine involves its interaction with molecular targets through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amine group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
相似化合物的比较
N-benzyl-ethanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(4-aminobenzyl)ethanamine: The reduced form of N-(4-nitrobenzyl)ethanamine, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and an ethanamine group, which confer distinct chemical reactivity and potential applications. The nitro group allows for further chemical modifications, while the ethanamine group provides a site for interactions with biological molecules.
属性
IUPAC Name |
N-[(4-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKFFVPLITHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2677766.png)
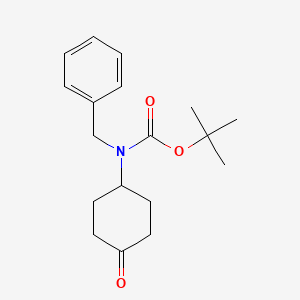
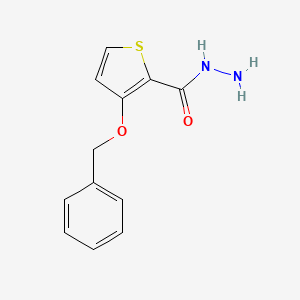
![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)
![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)
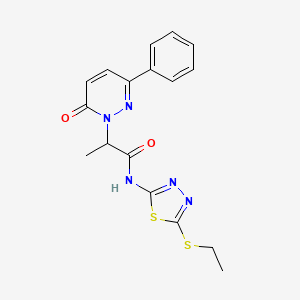
![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)
![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)
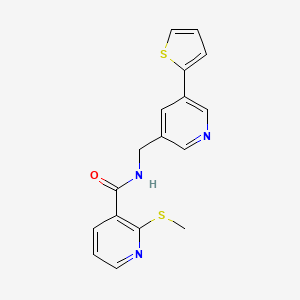
![N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2677779.png)
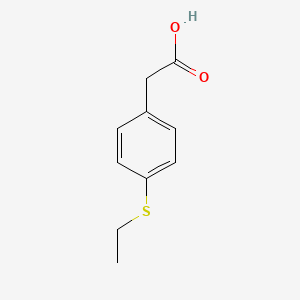

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
